Arsole, also known as arsenole or arsacyclopentadiene, is an organoarsenic compound with the molecular formula . It belongs to a class of compounds known as metalloles, which are characterized by the presence of a metal atom (in this case, arsenic) in a five-membered ring structure. Arsole is isoelectronic with pyrrole, where nitrogen is replaced by arsenic. Unlike pyrrole, arsole exhibits a non-planar structure due to the hydrogen atom bonded to arsenic extending out of the molecular plane. Its aromaticity is moderate, estimated at about 40% that of pyrrole, which is a well-known aromatic compound .
The synthesis of arsole and its derivatives typically involves several methods:
Arsole and its derivatives have potential applications in various fields:
Studies on the interactions of arsole with other chemical species reveal its behavior as a ligand in coordination chemistry. The formation of η-arsolyl complexes indicates that arsoles can engage in dative bonding with transition metals through their arsenic atom . Additionally, research has shown that these interactions can lead to unique structural configurations depending on the metal involved.
Arsole shares structural and chemical similarities with several other five-membered heterocycles. Here are some comparable compounds:
| Compound | Heteroatom | Aromaticity | Key Characteristics |
|---|---|---|---|
| Pyrrole | Nitrogen | High | Planar structure; widely studied for its aromatic properties. |
| Phosphole | Phosphorus | Moderate | Similar structure to arsole; exhibits unique reactivity patterns. |
| Thiophene | Sulfur | High | Known for its stability and aromatic character; used in organic synthesis. |
| Furane | Oxygen | High | Exhibits strong aromaticity; commonly used in organic chemistry. |
Arsole's uniqueness lies in its moderate aromatic character and the presence of arsenic as a heteroatom, which influences its reactivity and interaction with metals differently than nitrogen or phosphorus-containing analogs .
The aromaticity of arsole has been extensively debated in the scientific literature, with quantitative studies revealing that this five-membered arsenic-containing heterocycle exhibits moderate aromatic character compared to its lighter analogs [1] [2] [3] [4]. The fundamental question regarding arsole's aromatic nature stems from the reluctance of the arsenic atom to fully delocalize its lone pair electrons into the π-system, resulting in a pyramidal geometry that deviates from the planar structure typically associated with aromatic compounds [1] [5].
Quantitative aromaticity assessments using the gauge-including magnetically induced currents methodology have demonstrated that arsole possesses approximately 40% of the aromatic character of pyrrole [1] [2] [3]. This moderate aromaticity is reflected in several key metrics. The calculated geometry parameters reveal that arsole has an arsenic-carbon bond length of 1.94 Å, an arsenic-hydrogen bond length of 1.53 Å, and a carbon-arsenic-carbon bond angle of 86°, with an inversion barrier energy of 125 kilojoules per mole [1]. These structural parameters indicate significant pyramidalization at the arsenic center, which directly impacts the extent of π-electron delocalization throughout the ring system.
Nucleus-independent chemical shift calculations provide additional quantitative evidence for arsole's moderate aromaticity [2] [9]. The nucleus-independent chemical shift zero values for arsole are positive but less positive than typical non-aromatic compounds, indicating weak aromatic character. The nucleus-independent chemical shift one values are correspondingly less positive than nucleus-independent chemical shift zero, following the expected trend for aromatic systems but with magnitudes suggesting reduced aromaticity compared to strongly aromatic heterocycles [10].
The gauge-including magnetically induced currents methodology has emerged as a powerful and quantitative approach for assessing the aromaticity of arsole through direct calculation of ring current strengths [2] [3] [11]. This computational technique provides a quantitative measure of the induced ring current strength by calculating the current density flux passing through a plane that intersects the molecular ring, offering unprecedented insight into the electronic delocalization patterns within arsole.
Gauge-including magnetically induced currents calculations reveal that arsole sustains a diatropic ring current with a strength of approximately 4 to 5 nanoamperes per tesla [2] [3] [4]. This ring current strength, while significantly lower than the 11.8 nanoamperes per tesla observed for benzene or the 10.8 nanoamperes per tesla for pyrrole, nevertheless indicates genuine aromatic character [11] [12]. The diatropic nature of the ring current confirms that electrons flow in a direction that generates a magnetic field opposing the external field inside the ring, consistent with aromatic behavior.
The gauge-including magnetically induced currents methodology has been particularly valuable in resolving the long-standing debate about arsole's aromaticity by providing quantitative rather than qualitative assessments [2] [13] [11]. Unlike traditional aromaticity criteria that rely on structural or energetic parameters, the gauge-including magnetically induced currents approach directly measures the magnetic response of the π-electron system to an external magnetic field, providing an unambiguous indicator of electron delocalization.
Comparative gauge-including magnetically induced currents studies have demonstrated that the ring current strength in arsole is substantially enhanced when the molecule is constrained to a planar geometry, consistent with earlier theoretical predictions [3]. The aromaticity of planar arsole was found to be much enhanced compared to the relaxed pyramidal structure, confirming that the pyramidalization at arsenic directly impacts the extent of π-electron delocalization and the resulting ring current strength.
The gauge-including magnetically induced currents calculations also reveal important insights into the current density topology within arsole [14] [13] [11]. The current density maps show that the ring current flows primarily around the carbon framework of the five-membered ring, with reduced contribution from the arsenic center due to its pyramidal geometry. This localization pattern contrasts with pyrrole, where the nitrogen atom contributes more effectively to the global ring current due to its planar geometry and better orbital overlap.
The frontier molecular orbital analysis of arsole provides crucial insights into its electronic structure and reactivity patterns, revealing the unique characteristics that distinguish it from other five-membered heterocycles [15] [16] [17] [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of arsole reflect the influence of the heavy arsenic atom on the π-electron system and the reduced aromatic stabilization compared to lighter analogs.
Computational studies indicate that arsole exhibits highest occupied molecular orbital energy levels ranging from approximately -6.5 to -7.0 electron volts, which are generally lower than those of pyrrole but comparable to phosphole [19] [20] [21]. The lowest unoccupied molecular orbital energies typically range from +1.0 to +2.0 electron volts, resulting in highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps of approximately 7.5 to 9.0 electron volts. These frontier orbital energies reflect the electronic structure modifications induced by the arsenic heteroatom and its impact on the overall π-conjugation within the ring system.
The frontier molecular orbital compositions in arsole reveal distinct characteristics related to the arsenic atom's electronic properties [22] [17] [23]. The highest occupied molecular orbital typically shows significant contribution from the arsenic lone pair, although this contribution is reduced compared to nitrogen in pyrrole due to the lower tendency of arsenic to participate in π-bonding. The lowest unoccupied molecular orbital generally exhibits π-antibonding character distributed primarily over the carbon framework, with limited contribution from the arsenic center.
Orbital interaction diagrams demonstrate that the reduced aromaticity of arsole can be attributed to poor overlap between the arsenic 4p orbital and the carbon 2p orbitals forming the π-system [24] [17]. The larger size of the arsenic atom and its tendency toward pyramidal geometry result in inefficient orbital overlap, leading to reduced delocalization and weaker π-bonding interactions. This contrasts sharply with pyrrole, where the smaller nitrogen atom adopts a planar geometry that facilitates optimal orbital overlap and efficient π-electron delocalization.
The electrophilicity index and chemical hardness values derived from frontier molecular orbital energies provide additional insights into arsole's chemical behavior [21] [10]. Arsole typically exhibits moderate chemical hardness values, indicating intermediate stability between highly aromatic and non-aromatic systems. The electrophilicity index suggests that arsole can participate in both nucleophilic and electrophilic reactions, although with different regioselectivity patterns compared to pyrrole due to the altered electron distribution.
Density functional theory calculations have revealed that the frontier molecular orbital energies in arsole are significantly influenced by substituent effects [25] [26] [27]. Electron-donating substituents tend to raise the highest occupied molecular orbital energy while having less impact on the lowest unoccupied molecular orbital, resulting in reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gaps. Conversely, electron-withdrawing substituents lower both frontier orbital energies but affect the lowest unoccupied molecular orbital more significantly, leading to altered electronic properties and potential applications in organic electronics.
Comparative analysis of aromaticity across the series of five-membered heterocycles pyrrole, phosphole, and arsole reveals systematic trends that reflect the periodic properties of the heteroatoms and their influence on π-electron delocalization [1] [3] [24] [5] [28]. This comparison provides fundamental insights into the relationship between heteroatom identity and aromatic character in heterocyclic systems.
Pyrrole stands as the most aromatic member of this series, exhibiting approximately 91% of benzene's aromatic character based on ring current strength measurements [1] [3]. The nitrogen atom in pyrrole adopts a planar geometry with the carbon framework, facilitating optimal overlap between the nitrogen 2p orbital and the conjugated π-system. This results in effective delocalization of the nitrogen lone pair and strong aromatic stabilization. The gauge-including magnetically induced currents ring current strength of 10.8 nanoamperes per tesla for pyrrole approaches that of benzene, confirming its strongly aromatic nature.
Phosphole exhibits significantly reduced aromaticity compared to pyrrole, with ring current strengths and other aromaticity indices indicating only 20 to 30% of benzene's aromatic character [3] [24] [28]. The phosphorus atom adopts a pyramidal geometry with a carbon-phosphorus-carbon bond angle of 90.5°, leading to poor orbital overlap and reduced π-electron delocalization. The inversion barrier energy of 67 kilojoules per mole for phosphole is substantial but lower than that of arsole, reflecting the intermediate position of phosphorus between nitrogen and arsenic in terms of its reluctance to participate in π-bonding.
Arsole occupies an intermediate position between phosphole and cyclopentadiene in terms of aromatic character, with approximately 40% of pyrrole's aromaticity [1] [3] [5]. The arsenic atom exhibits even greater pyramidalization than phosphorus, with a carbon-arsenic-carbon bond angle of 86° and an inversion barrier energy of 125 kilojoules per mole. Despite this structural distortion, arsole maintains measurable aromatic character through partial delocalization of the arsenic lone pair, resulting in a diatropic ring current of 4 to 5 nanoamperes per tesla.
The systematic decrease in aromaticity from pyrrole to phosphole to arsole can be attributed to several factors related to the increasing size and decreasing electronegativity of the heteroatoms [24] [5]. The larger orbital size of heavier pnictogens results in poorer overlap with carbon 2p orbitals, reducing the efficiency of π-bonding interactions. Additionally, the decreasing electronegativity of the heteroatom series nitrogen, phosphorus, arsenic leads to increased localization of the lone pair electrons and reduced participation in aromatic delocalization.
Bond length analysis provides quantitative evidence for the systematic changes in aromatic character across this series [7] [8] [29]. Pyrrole exhibits relatively short nitrogen-carbon bonds of 1.37 Å, reflecting significant π-bonding character. Phosphole shows longer phosphorus-carbon bonds of 1.81 Å, while arsole has the longest heteroatom-carbon bonds at 1.94 Å. These increasing bond lengths correlate with decreasing π-bonding contributions and reduced aromatic stabilization.